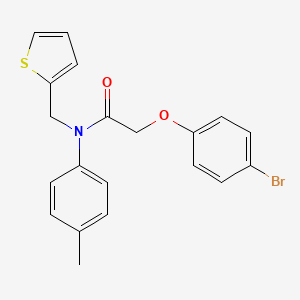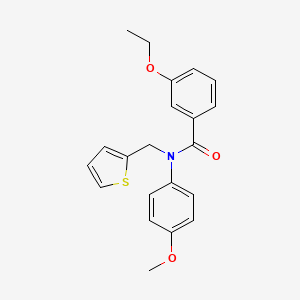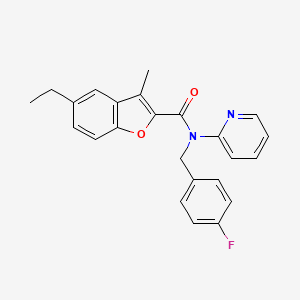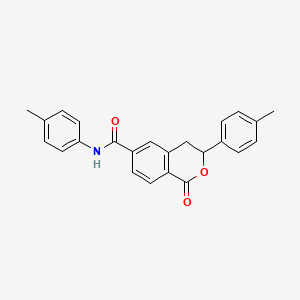
2-(4-bromophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミドは、複数の官能基を持つ複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-(4-ブロモフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミドの合成は、通常、中間体の生成を含む複数の段階で行われます。このプロセスは、通常、4-ブロモフェノールの調製から始まり、次に2-ブロモアセチルブロミドと反応させて2-(4-ブロモフェノキシ)アセチルブロミドを生成します。この中間体は、特定の条件下で4-メチルフェニルアミンとチオフェン-2-イルメタノールとさらに反応して最終生成物を生成します。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるための合成経路の最適化が含まれる場合があります。これには、触媒の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-(4-ブロモフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、アミンまたはアルコールの形成につながる可能性があります。
置換: フェノキシ基の臭素原子は、他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: メトキシドナトリウムまたはtert-ブトキシドカリウムなどの求核剤を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドを生成する一方で、還元はアミンを生成する可能性があります。
科学研究への応用
2-(4-ブロモフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミドは、科学研究にさまざまな用途があります。
化学: 有機合成のビルディングブロックとして、およびさまざまな化学反応の試薬として使用されます。
生物学: この化合物は、酵素阻害を含む研究や、生化学経路のプローブとして使用できます。
産業: 特殊化学品の製造や、他の化合物の合成の中間体として使用される場合があります。
科学的研究の応用
2-(4-BROMOPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
2-(4-ブロモフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生化学経路に影響を与える可能性があります。正確なメカニズムは、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
- 2-(4-クロロフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミド
- 2-(4-フルオロフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミド
- 2-(4-ヨードフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミド
ユニークさ
2-(4-ブロモフェノキシ)-N-(4-メチルフェニル)-N-(チオフェン-2-イルメチル)アセトアミドは、臭素原子の存在により、他の分子との反応性と相互作用に影響を与える可能性があるため、ユニークです。このユニークさは、さまざまな用途で活用することができ、科学研究において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)thiophene: Shares the thiophene and methylphenyl groups but lacks the bromophenoxy group.
2-((4-BROMOPHENOXY)METHYL)QUINOLINE: Contains the bromophenoxy group but has a quinoline structure instead of the acetamide linkage
Uniqueness
2-(4-BROMOPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C20H18BrNO2S |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18BrNO2S/c1-15-4-8-17(9-5-15)22(13-19-3-2-12-25-19)20(23)14-24-18-10-6-16(21)7-11-18/h2-12H,13-14H2,1H3 |
InChIキー |
VTCIQUCIBHHKSU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B11339438.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11339439.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11339474.png)
![7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339483.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339491.png)
![7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339495.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide](/img/structure/B11339498.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339512.png)


![5-(3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11339536.png)

![3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile](/img/structure/B11339551.png)
